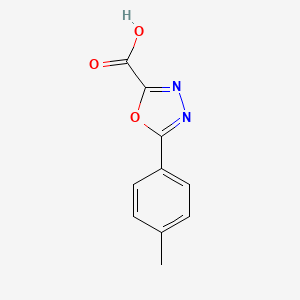
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as ethyl, benzyloxy, oxoethoxy, bromo, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Bromo Group: The bromo group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Oxoethoxy Group: The oxoethoxy group can be formed through an esterification reaction involving an oxoethanol derivative.
Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl chloroformate to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo group.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to affect gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-(2-hydroxyethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a hydroxyethoxy group instead of a benzyloxy group.
Ethyl 5-(2-(methoxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-chloro-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a chloro group instead of a bromo group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H21BrO6 |
|---|---|
Poids moléculaire |
509.3 g/mol |
Nom IUPAC |
ethyl 6-bromo-5-(2-oxo-2-phenylmethoxyethoxy)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H21BrO6/c1-2-30-26(29)24-19-13-22(31-16-23(28)32-15-17-9-5-3-6-10-17)20(27)14-21(19)33-25(24)18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3 |
Clé InChI |
OQVBJRABMRKFAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OCC3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)


![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)





![9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)


